Benzo(b)1,5-naphthyridine Benzo(b)1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.: 261-05-2
VCID: VC1601483
InChI: InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-12-11(14-10)6-3-7-13-12/h1-8H
SMILES: C1=CC=C2C(=C1)C=C3C(=N2)C=CC=N3
Molecular Formula: C12H8N2
Molecular Weight: 180.2 g/mol

Benzo(b)1,5-naphthyridine

CAS No.: 261-05-2

Cat. No.: VC1601483

Molecular Formula: C12H8N2

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

Benzo(b)1,5-naphthyridine - 261-05-2

Specification

CAS No. 261-05-2
Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
IUPAC Name benzo[b][1,5]naphthyridine
Standard InChI InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-12-11(14-10)6-3-7-13-12/h1-8H
Standard InChI Key KINQZTCWWGMDOS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C3C(=N2)C=CC=N3
Canonical SMILES C1=CC=C2C(=C1)C=C3C(=N2)C=CC=N3

Introduction

Chemical Structure and Properties

Benzo[b] naphthyridine consists of a benzene ring fused to a 1,5-naphthyridine core, creating a planar tricyclic system. The structure contains two nitrogen atoms at positions 1 and 5 of the naphthyridine ring, which contribute to its unique chemical properties and biological activities. The benzene ring is fused at the b-side of the naphthyridine core, differentiating it from other isomeric forms like benzo[c] naphthyridine .

The presence of nitrogen atoms in the heterocyclic structure influences several key properties:

  • Enhanced hydrogen bonding capabilities

  • Improved water solubility compared to purely carbocyclic analogs

  • Potential for coordination with metal ions

  • Versatile sites for functionalization and derivatization

These structural features make benzo[b] naphthyridine an excellent scaffold for developing compounds with diverse biological activities.

Synthetic Methodologies

Classical Synthetic Approaches

The synthesis of benzo[b] naphthyridines has been accomplished through various methodologies, with the Friedländer reaction and Skraup synthesis being among the most commonly employed approaches. These methods typically utilize 3-aminopyridine or 3-aminoquinoline derivatives and carbonyl compounds as starting materials .

One representative example involves the reaction of 3-aminopicolinaldehyde with 2-methylcyclohexanone in tert-butanol in the presence of potassium tert-butoxide. This reaction produces 6,7,8,9-tetrahydrobenzo[b] naphthyridine, which can be further dehydrogenated using Pd/C in diphenyl ether to afford the fully aromatic benzo[b] naphthyridine .

Modern Synthetic Strategies

Recent advances in synthetic methodologies have introduced more efficient and versatile approaches to benzo[b] naphthyridines. A particularly notable method involves Mn(III)-mediated domino cascade reactions of cyclopropanols and 2-(2-isocyanophenyl)acetonitriles .

This innovative approach proceeds through the following steps:

  • Generation of β-carbonyl radicals from cyclopropyl alcohols in the presence of Mn(III)

  • Addition of these radicals to 2-(2-isocyanophenyl)acetonitriles to form quinolin-3-amines

  • Intramolecular cyclization and dehydrogenation to yield polysubstituted benzo[b] naphthyridines

Biological Activities and Applications

Antiparasitic Properties

Benzo[b] naphthyridine derivatives have demonstrated significant antiparasitic activities. Over the past three decades, numerous derivatives belonging to this class have been evaluated as antimalarial, antileishmanial, and antitrypanosomal agents .

A particularly noteworthy example is the compound 7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] naphthyridine, which has shown remarkable activity against the intestinal nematode Nippostrongylus brazilliensis. In in vivo studies conducted using male rats, this compound achieved 80.2% deparasitization at a concentration of 10 mg/kg, indicating its potential as a lead for developing new anti-intestinal drugs .

Anticancer Activities

Several benzo[b] naphthyridine derivatives have exhibited promising anticancer properties through various mechanisms. Some derivatives may exert antiproliferative activity through topoisomerase I (TopI) inhibition, suggesting their potential as leads for developing novel anticancer therapeutics .

The cytotoxic activity of these compounds has been evaluated against various cancer cell lines, including K562 (chronic myeloid leukemia) and HepG-2 (liver cancer) cells, with several derivatives showing significant inhibitory effects at micromolar concentrations .

Neurological Applications

Some benzo[b] naphthyridine derivatives have been investigated for potential applications in treating neurological conditions. For instance, certain derivatives have shown promise in improving memory, while others act as analogs of inhibitors of neurokinin NK1-receptors .

Structural Derivatives and Structure-Activity Relationships

The basic benzo[b] naphthyridine scaffold has been extensively modified to produce a wide range of derivatives with enhanced properties and activities. Common modifications include:

  • Introduction of substituents at various positions of the ring system

  • Fusion with additional rings to create more complex polycyclic systems

  • Formation of C=N linkage moieties

  • Incorporation of halogen atoms, alkoxy groups, or amino functionalities

Table 1 summarizes some key derivatives of benzo[b] naphthyridine and their reported biological activities:

DerivativeStructural ModificationBiological ActivityReference
7-chloro-2-methoxy-10-(4-(4′-(1H-indol-5′-yl)methylene)aminophenyl)-amino-benzo[b] naphthyridineC=N linkage, chloro and methoxy substitution80.2% anti-nematode activity at 10 mg/kg
7-chloro-10-[[4-(diethylamino)-1-methylbutyl]amino]-2-methoxy-benzo[b]-1,5-naphthyridineAmino-substituted side chainNot specified in available data
Tetrahydroindeno naphthyridinesFusion with indene ringInhibition of leishmania and human topoisomerase IB

The observed structure-activity relationships suggest that the presence of certain functional groups, particularly at positions 2, 7, and 10 of the benzo[b] naphthyridine core, significantly influences biological activity. Electron-donating groups like methoxy at position 2 and various amino substituents at position 10 appear to enhance antiparasitic and anticancer activities .

Coordination Chemistry

Benzo[b] naphthyridine and its derivatives can function as ligands in coordination complexes with various metal ions. The nitrogen atoms in the heterocyclic structure serve as coordination sites, enabling the formation of stable metal complexes with interesting structural and electronic properties.

One example is the zinc complex [2-(2,2′-bipyridin-6-yl-κ2N1,N1′)benzo[b] naphthyridine-κN1]dichloridozinc, where the benzo[b] naphthyridine moiety coordinates to a zinc(II) ion through one of its nitrogen atoms. The coordination environment of the zinc ion in this complex is described as distorted trigonal-bipyramidal, comprising three nitrogen atoms from the ligand and two chloride ions .

The crystal structure of this complex reveals interesting supramolecular arrangements, with neighboring molecules connected by π-π stacking interactions along the a-axis direction. These interactions contribute to the three-dimensional architecture of the crystal and may influence the properties of the material .

Synthetic Applications in Heterocyclic Chemistry

Beyond their biological applications, benzo[b] naphthyridines serve as valuable synthetic intermediates in heterocyclic chemistry. Their reactivity patterns, particularly at positions activated by the nitrogen atoms, enable various transformations including:

  • N-alkylation reactions

  • Electrophilic aromatic substitution (SEAr)

  • Nucleophilic aromatic substitution (SNAr)

  • Oxidation and reduction reactions

  • Side chain modifications

  • Metal complex formation

These reactions provide access to diverse structural derivatives and allow for fine-tuning of properties for specific applications in medicinal chemistry, materials science, and catalysis.

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